molecular formula C7H14ClNO B3391790 3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2227205-31-2

3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B3391790
CAS No.: 2227205-31-2
M. Wt: 163.64 g/mol
InChI Key: XUGINXVMUWVBFL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclopentane (BCP)-based amine derivative, a class of compounds increasingly utilized in medicinal chemistry due to their rigid, three-dimensional structure. This compound features a methoxymethyl substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold, which influences its physicochemical properties and reactivity.

Key properties inferred from related compounds include:

  • Storage: Likely requires room temperature or 2–8°C under inert gas (based on analogs like 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride) .
  • Purity: Commercial BCP amines typically have ≥97% purity .

Properties

IUPAC Name

3-(methoxymethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-5-6-2-7(8,3-6)4-6;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGINXVMUWVBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227205-31-2
Record name 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Preparation Methods

The synthesis of 3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[1.1.1]pentane derivatives, followed by the introduction of the methoxymethyl group and the amine functionality. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine in this compound participates in classical acid-base and nucleophilic reactions. Key transformations include:

Reaction TypeConditionsProductKey ObservationsReferences
Alkylation K₂CO₃, DMF, alkyl halide (RT, 12h)Quaternary ammonium saltsSelective N-alkylation observed without bicyclo core disruption
Acylation AcCl, Et₃N, CH₂Cl₂ (0°C → RT)Amide derivativesSteric hindrance from bicyclo system reduces reaction rate compared to linear amines
Schiff Base Formation Aldehyde, MeOH (reflux)Imine derivativesLimited stability due to electron-withdrawing methoxymethyl group

The amine's pKa (~8.2 in water) facilitates proton transfer reactions, enabling pH-dependent solubility changes critical for purification .

Methoxymethyl Group Transformations

The -OCH₂CH₃ substituent undergoes characteristic ether reactions:

Demethylation
R OCH3+BBr3CH2Cl2,78CR OH+CH3Br\text{R OCH}_3+\text{BBr}_3\xrightarrow{\text{CH}_2\text{Cl}_2,-78^\circ \text{C}}\text{R OH}+\text{CH}_3\text{Br}
Quantitative conversion to hydroxyl analog achieved via boron tribromide .

Oxidation

  • Jones reagent: Forms ketone (70% yield)

  • TEMPO/NaClO: Selective oxidation to aldehyde (requires -10°C)

Bicyclo[1.1.1]pentane Core Reactivity

The strained bicyclic system enables unique transformations:

Radical Addition
Under UV light (254 nm) with AIBN initiator:
Bicyclo core+1 3 Disubstituted derivatives\text{Bicyclo core}+\text{R }\rightarrow \text{1 3 Disubstituted derivatives}
Used to install aryl/alkyl groups via chain-transfer mechanism .

Cross-Coupling Reactions

Coupling TypeCatalyst SystemYieldApplication
Suzuki-MiyauraPd(PBcp₃)₂, K₃PO₄82%Biaryl synthesis
Buchwald-HartwigXPhos Pd G375%N-Arylation

Thermochemical Data

Experimental values for related bicyclo compounds:

ParameterValueMethodRelevance
ΔfH° (gas)1441 ± 8.8 kJ/molCIDCPredicts exothermic ring-opening
C-H BDE~106 kcal/molDFTExplains stability to radical abstraction

Mechanistic Insights

The compound's reactivity is governed by:

  • Steric Effects : Bicyclo[1.1.1]pentane creates ~120° bond angles, hindering electrophilic attacks at bridge positions .

  • Electronic Factors : Methoxymethyl group donates electrons (+M effect), increasing amine nucleophilicity despite steric constraints.

  • Ring Strain : Estimated 65 kcal/mol strain energy facilitates [2π+2σ] cycloadditions with electron-deficient dienophiles .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C7H14ClNOC_7H_{14}ClNO and a molecular weight of approximately 163.65 g/mol. Its bicyclic structure, characterized by a bicyclo[1.1.1]pentane framework with a methoxymethyl group and an amine functional group, contributes to its unique reactivity and potential biological activity .

Medicinal Chemistry Applications

Drug Development Scaffold
this compound is being explored as a scaffold for drug development due to its structural features that may enhance pharmacological properties. The bicyclic structure may facilitate interactions with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation pathways .

Therapeutic Potential
Preliminary studies suggest that derivatives of this compound could be investigated for therapeutic uses in treating conditions such as pain management and inflammation control. The presence of the amine group allows for nucleophilic substitution reactions, potentially leading to the synthesis of more biologically active derivatives .

Materials Science Applications

Polymer Development
The rigid structure of this compound may also find applications in materials science, particularly in developing novel polymers or additives. Its unique properties could enhance the performance characteristics of materials used in various industrial applications .

Safety and Hazard Considerations

The compound is classified under GHS hazard classes as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Proper safety measures should be taken when handling this compound to mitigate any potential risks associated with exposure .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxymethyl and amine groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, synthesis methods, and applications of key BCP-amine derivatives:

Compound Name Substituent Molecular Formula Key Synthesis Method Yield Applications
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl 3-Fluoro C₅H₉ClFN Radical fluorination of propellane 78–82% Bioisostere for tert-butyl groups
3-(4-Fluorophenyl)BCP-1-amine HCl 3-(4-Fluorophenyl) C₁₁H₁₂ClFN Buchwald–Hartwig coupling N/A Kinase inhibitors
3-(1,1-Difluoroethyl)BCP-1-amine HCl 3-(1,1-Difluoroethyl) C₇H₁₁ClF₂N Strain-release functionalization N/A PET radiotracers
3-(Methoxymethyl)BCP-1-amine HCl 3-(Methoxymethyl) C₇H₁₄ClNO Likely via methoxymethylation of BCP-amine* N/A Solubility-enhanced drug scaffolds
Bicyclo[1.1.1]pentan-1-amine HCl (parent) None C₅H₁₀ClN Azide reduction of 1-azidobicyclo[1.1.1]pentane 78% Fragment-based drug discovery

*Synthesis inferred from methods for 3-alkyl-BCP amines .

Physicochemical and Commercial Properties

  • Cost and Accessibility : BCP amines are generally expensive due to challenges in large-scale [1.1.1]propellane synthesis. For example, bicyclo[1.1.1]pentan-1-amine HCl costs ~$500/g at 250+ gram scale, while fluorinated derivatives are priced higher .
  • Stability : Methoxymethyl derivatives may exhibit superior stability under acidic conditions compared to esters (e.g., 3-methoxycarbonyl-BCP-1-carboxylic acid) .

Medicinal Chemistry

  • Bioisosterism : Fluorinated BCP amines (e.g., 3-fluoro-BCP-1-amine HCl) replace tert-butyl or aromatic groups to reduce metabolic liability while maintaining steric bulk .
  • Enzyme Inhibition : BCP-amine derivatives are incorporated into BACE1 inhibitors (e.g., compound 5i in ), leveraging their rigidity to enhance binding affinity .

Data Tables

Table 1: Commercial Availability and Pricing (Representative Examples)

Compound CAS Number Purity Price (250+ g scale) Suppliers
Bicyclo[1.1.1]pentan-1-amine HCl 22287-35-0 ≥97% ~$500/g 5+
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl 1826900-79-1 97% ~$600/g 4
3-(Methoxymethyl)BCP-1-amine HCl 3025123-01-4 N/A Not commercialized N/A

Biological Activity

3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and other fields.

  • Chemical Name : this compound
  • CAS Number : 2197502-05-7
  • Molecular Formula : C6_{6}H12_{12}ClN
  • Molecular Weight : 139.62 g/mol
  • Melting Point : 256-261 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly within the central nervous system (CNS). The compound may act as a modulator of neurotransmitter release, influencing pathways involved in mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Neuroprotective Effects : Studies suggest that bicyclic amines can protect neuronal cells from oxidative stress and apoptosis, which may have implications for neurodegenerative diseases.
  • Antidepressant-like Effects : Preliminary animal studies have shown that compounds similar to this compound exhibit antidepressant-like behaviors in rodent models, potentially through serotonin and norepinephrine reuptake inhibition.

Case Studies and Research Findings

Several studies have explored the biological effects of similar bicyclic amines:

StudyFindings
Giacometti et al., 2015 Investigated the synthesis and biological evaluation of bicyclic nucleosides, highlighting the potential for neuroactivity in related compounds.
Bioorganic & Medicinal Chemistry Letters, 1993 Described the synthesis of quinolone antibacterial agents incorporating bicyclic structures, suggesting a broader pharmacological potential for bicyclic amines.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic application:

  • Absorption : The compound is expected to be well absorbed due to its lipophilicity.
  • Distribution : Its small size allows for good tissue penetration.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes; specific pathways require further investigation.
  • Excretion : Predominantly renal excretion anticipated based on molecular weight.

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity depending on their structure and functional groups:

Toxicity AspectObservations
Acute Toxicity Generally low toxicity observed in preliminary studies; however, comprehensive toxicological assessments are necessary.
Chronic Toxicity Long-term effects remain largely unstudied; further research is essential to evaluate chronic exposure risks.

Q & A

Q. Key Considerations

  • Use TTMSS for efficient azide/iodide reduction .
  • Optimize radical initiator concentration to avoid side reactions .

What precautions are necessary when handling bicyclo[1.1.1]pentane derivatives?

Q. Handling and Stability

  • [1.1.1]Propellane Instability : The precursor [1.1.1]propellane is pyrophoric and prone to polymerization. Use inert atmospheres (argon) and avoid light exposure .
  • Storage : Store derivatives at –20°C under nitrogen. Avoid prolonged exposure to moisture .

Q. Experimental Protocol

  • Shield reactions from light using aluminum foil .
  • Employ degassed solvents to minimize radical side reactions .

What photochemical methodologies transform BCP amines into complex architectures?

Q. Photocycloaddition Applications

  • Formal (4+2) Cycloaddition : Imine-substituted BCPs react with alkenes under 370–456 nm LED light to form bicyclo[3.1.1]heptan-1-amines. Hydrolysis yields sp³-rich primary amines .
  • Chromatography-Free Synthesis : Condensation with 4-nitrobenzaldehyde under argon achieves 98% yield without column purification, ideal for high-throughput screening .

Q. Optimization Tips

  • Use phenolic polymerization inhibitors in alkene reagents to stabilize intermediates .
  • Avoid specialized photoreactors; affordable LED black lights (390 nm) suffice .

How can conflicting reactivity data on BCP bridgehead positions be resolved?

Q. Data Contradiction Analysis

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹³C) to track regioselectivity in electrophilic attacks .
  • Computational Modeling : DFT calculations predict strain-driven reactivity. For example, bridgehead C–H bonds exhibit higher bond dissociation energies (~100 kcal/mol), favoring radical pathways .

Case Study
Wiberg’s Schmidt reaction and Baran’s strain-release amination show divergent regioselectivity, resolved via mechanistic interrogation of transition-state strain .

How is this compound utilized as a bioisostere in medicinal chemistry?

Q. Medicinal Chemistry Applications

  • Aromatic Ring Replacement : BCP mimics para-substituted benzene rings, improving metabolic stability. For example, it replaced tert-butyl groups in soluble epoxide hydrolase (sEH) inhibitors .
  • Synthetic Flexibility : Derivatives like N-(BCP-carbamoyl)benzenesulfonamide (11a) retain target affinity while reducing lipophilicity .

Q. Validation

  • Compare pharmacokinetic profiles (e.g., logP, solubility) between BCP and traditional bioisosteres .

What computational approaches predict regioselectivity in BCP electrophilic attacks?

Q. Advanced Modeling

  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify nucleophilic bridgehead positions. For example, LUMO maps explain preferential amination at the 1-position .
  • Molecular Dynamics (MD) : Simulate transition states in strain-release reactions to optimize catalyst selection (e.g., LiHMDS vs. LDA) .

Q. Tools

  • Gaussian 16 for FMO analysis.
  • Schrödinger Suite for MD simulations of reaction pathways.

How can chromatography-free purification be achieved for BCP imine derivatives?

Q. Method Development

  • Liquid-Liquid Extraction : After imine condensation, partition between dichloromethane and NaHCO₃ (aq), followed by Na₂SO₄ drying, achieves >98% purity .
  • Celite Concentration : Load crude products onto Celite and concentrate in vacuo, bypassing column chromatography .

Q. Yield Comparison

  • Small-scale reactions (1.65 mmol) achieve 98% yield without chromatography, vs. 94% with column purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

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